BenchChemオンラインストアへようこそ!

4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Molecular weight Ligand efficiency Cell permeability

4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 941994-77-0) is a 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one derivative with molecular formula C₁₆H₁₃FN₂O₂ and molecular weight 284.28 g·mol⁻¹. The compound features a 4-fluorophenylacetyl substituent at the N-4 position of the tetrahydroquinoxalin-2-one scaffold, distinguishing it structurally from both simpler 4-acyl analogs (e.g., 4-acetyl derivatives) and more complex quinoxaline-based ACSS2 inhibitors (e.g., VY-3-249, CAS 508186-14-9).

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
Cat. No. B4680601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Molecular FormulaC16H13FN2O2
Molecular Weight284.28 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O2/c17-12-7-5-11(6-8-12)9-16(21)19-10-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
InChIKeyYBIAHBQWLHRIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one: A Structurally Distinct 4-Acyl Quinoxalinone for Targeted Procurement


4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 941994-77-0) is a 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one derivative with molecular formula C₁₆H₁₃FN₂O₂ and molecular weight 284.28 g·mol⁻¹ . The compound features a 4-fluorophenylacetyl substituent at the N-4 position of the tetrahydroquinoxalin-2-one scaffold, distinguishing it structurally from both simpler 4-acyl analogs (e.g., 4-acetyl derivatives) and more complex quinoxaline-based ACSS2 inhibitors (e.g., VY-3-249, CAS 508186-14-9). This compound belongs to a class of heterocycles with demonstrated utility across aldose reductase inhibition [1], kinase modulation, and metabolic enzyme targeting, though published biological activity data specific to this exact compound remains limited at the time of this analysis.

Why 4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one Cannot Be Substituted with Generic 4-Acyl Quinoxalinones


Substitution of 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one with other 4-acyl tetrahydroquinoxalin-2-ones or quinoxaline-based ACSS2 inhibitors introduces quantifiable differences in molecular weight, lipophilicity, and hydrogen-bonding capacity that directly affect target engagement, cellular permeability, and metabolic stability. The 4-fluorophenylacetyl moiety imparts a distinct electronic profile (electron-withdrawing para-fluoro substituent) and a specific spatial geometry (methylene spacer between carbonyl and phenyl ring) absent in 4-benzoyl, 4-acetyl, or 4-alkyl analogs . Furthermore, larger quinoxaline-based inhibitors such as VY-3-249 (MW 410.5 vs. 284.28) carry substantial molecular weight penalties that alter solubility and off-target profiles . These structural divergences mean that generic substitution risks loss of target selectivity, altered pharmacokinetics, and irreproducible biological outcomes in ACSS2-related or aldose reductase-focused studies.

Quantitative Differentiation Evidence for 4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one vs. Structural Analogs


Molecular Weight Differentiation vs. VY-3-249 (ACSS2 Inhibitor Benchmark): 284.28 vs. 410.5 g·mol⁻¹

The target compound (MW 284.28 g·mol⁻¹) possesses a molecular weight 126.22 g·mol⁻¹ (30.7%) lower than the widely used ACSS2 inhibitor VY-3-249 (CAS 508186-14-9, MW 410.5 g·mol⁻¹) . This substantial difference places the target compound below the common 300 Da threshold for favorable passive membrane permeability, whereas VY-3-249 exceeds 400 Da, a range associated with reduced permeability and increased efflux susceptibility. Lower molecular weight, combined with the absence of the bis-thiophene and urea substructures present in VY-3-249, predicts improved ligand efficiency metrics if comparable target potency can be achieved. Prospective buyers seeking fragment-like or lead-like chemical matter for ACSS2 or related targets should note this quantifiable molecular weight advantage.

Molecular weight Ligand efficiency Cell permeability

Hydrogen Bond Acceptor/Donor Profile Differentiation: 4 vs. 6 HBA Count vs. VY-3-249

The target compound contains 4 hydrogen bond acceptors (two carbonyl oxygens, one amide nitrogen in the quinoxalinone ring, one aromatic fluorine) and 1 hydrogen bond donor (the NH of the quinoxalinone ring). In contrast, VY-3-249 (CAS 508186-14-9) possesses 6 hydrogen bond acceptors (two thiophene sulfurs, two urea oxygens/nitrogens, quinoxaline nitrogens) and 2 hydrogen bond donors (urea NH groups) . This reduced HBA/HBD count predicts a lower topological polar surface area (tPSA) for the target compound (estimated ~49-55 Ų based on the quinoxalinone core) versus VY-3-249 (estimated ~110-120 Ų), favoring improved passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. The single hydrogen bond donor limits potential for strong, non-specific protein binding relative to the bis-urea motif in VY-3-249.

Hydrogen bonding Polar surface area Solubility

Substituent Electronic Effect: Para-Fluoro vs. Alternative 4-Acyl Substituents

The 4-fluorophenylacetyl substituent at the N-4 position introduces a para-fluoro group with a Hammett σₚ constant of +0.06 (weakly electron-withdrawing by induction, weakly electron-donating by resonance). This contrasts with the 4-chlorophenylmethyl analog (σₚ for Cl = +0.23, more strongly electron-withdrawing) and the unsubstituted 4-benzoyl analog (σₚ for H = 0.00) [1]. The fluorine atom also serves as a metabolic blocking group, potentially reducing CYP450-mediated oxidative metabolism at the para position of the phenyl ring compared to the unsubstituted phenylacetyl analog. Additionally, the methylene spacer (-CH₂-) between the carbonyl and the 4-fluorophenyl ring introduces conformational flexibility that distinguishes this compound from directly conjugated 4-aroyl analogs, potentially enabling distinct binding poses in target protein pockets. Vendor purity specifications for the target compound are typically ≥95% (HPLC), comparable to the ≥98% purity of the VY-3-249 benchmark .

Electronic effects SAR Receptor binding

Synthetic Tractability: Solid-Phase Compatible 4-Acyl Quinoxalinone Scaffold

The 4-acyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold, which includes the target compound, has been demonstrated as compatible with solid-phase traceless synthesis methodology, as reported in The Journal of Organic Chemistry (1999) [1]. This synthetic route enables parallel library production of diverse 4-acyl analogs directly on resin, facilitating rapid SAR exploration. In contrast, the more complex VY-3-249 chemotype (N-(2,3-di-2-thienyl-6-quinoxalinyl)-N'-(2-methoxyethyl)-urea) requires multi-step solution-phase synthesis with lower overall yields and more challenging purification [2]. The solid-phase compatibility of the target compound's core scaffold translates to advantages in procurement scalability and the ability to generate focused analog libraries for lead optimization. For laboratories engaged in medicinal chemistry campaigns targeting ACSS2, aldose reductase, or related enzymes, this synthetic accessibility offers a faster turnaround from hit identification to SAR expansion compared to more synthetically complex quinoxaline chemotypes.

Solid-phase synthesis Library production Scalability

Optimal Procurement and Research Application Scenarios for 4-[2-(4-Fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one


Fragment-Based or Lead-Like ACSS2 Inhibitor Screening Libraries

With a molecular weight of 284.28 g·mol⁻¹ and a compact 4-acyl quinoxalinone scaffold, this compound is ideally suited for inclusion in fragment-based screening libraries or lead-like compound collections targeting acetyl-CoA synthetase 2 (ACSS2). Its lower molecular weight and reduced hydrogen-bonding capacity relative to the VY-3-249 benchmark (MW 410.5; IC₅₀ ~600 nM) position it as a more ligand-efficient starting point for medicinal chemistry optimization. Procurement for fragment screening campaigns should prioritize high-purity batches (≥95%) to minimize false positives from impurities.

Solid-Phase Parallel Synthesis for Quinoxalinone SAR Expansion

Laboratories engaged in structure-activity relationship (SAR) studies on 4-acyl tetrahydroquinoxalin-2-ones can leverage the demonstrated solid-phase traceless synthesis methodology (J. Org. Chem. 1999) [1] to generate focused analog libraries from this compound as a reference standard. The 4-fluorophenylacetyl substituent serves as a key diversity point that can be systematically varied to probe electronic, steric, and lipophilic contributions to target binding. Bulk procurement of the core scaffold or key intermediates supports efficient parallel library production.

Aldose Reductase Inhibitor Development Programs

Quinoxalinone derivatives, including 4-substituted-3,4-dihydro-2(1H)-quinoxalinone-1-alkanoic acid compounds, have established utility as aldose reductase inhibitors for diabetic complication research [2]. The target compound's 4-fluorophenylacetyl substitution pattern may confer differential selectivity for aldose reductase versus aldehyde reductase compared to previously reported 4-acylated analogs. Research groups focused on diabetic neuropathy, retinopathy, or nephropathy models should consider this compound as a structurally distinct entry point into the quinoxalinone aldose reductase inhibitor chemotype.

Metabolic Labeling Studies Using ¹⁴C-Acetate in HepG2 or Cancer Cell Models

The target compound's structural relationship to the quinoxaline-based ACSS2 inhibitor chemotype suggests potential utility in ¹⁴C-acetate metabolic labeling studies. The benchmark inhibitor VY-3-249 has demonstrated IC₅₀ values of 6.8 μM for blocking ¹⁴C-acetate incorporation into lipids and 5.5 μM for histone acetylation in HepG2 cells . As a structurally simplified analog with distinct physicochemical properties, this compound warrants evaluation in parallel metabolic tracing experiments to establish its own potency and selectivity fingerprint for lipid synthesis versus histone acetylation pathways. Procurement for such studies should include appropriate vehicle controls (e.g., DMSO solubility confirmed at ≥50 mg/mL as per quinoxaline-class compounds).

Quote Request

Request a Quote for 4-[2-(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.